molecular formula C13H13FN4O3 B10964155 N-(2-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(2-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10964155
M. Wt: 292.27 g/mol
InChI Key: HDFDLIHXTKTHPN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling with Fluorophenyl Group: The nitrated pyrazole is coupled with a fluorophenyl derivative through a nucleophilic substitution reaction.

    Amidation: Finally, the resulting intermediate is reacted with a suitable amine to form the propanamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Reduction: Amino derivatives.

    Oxidation: Oxides and other oxidized derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group makes it suitable for use in fluorescence-based assays.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its pyrazole ring is a common pharmacophore in many biologically active molecules.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(2-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has a unique combination of a fluorophenyl group and a nitro-substituted pyrazole ring, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13FN4O3

Molecular Weight

292.27 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H13FN4O3/c1-9(7-17-8-10(6-15-17)18(20)21)13(19)16-12-5-3-2-4-11(12)14/h2-6,8-9H,7H2,1H3,(H,16,19)

InChI Key

HDFDLIHXTKTHPN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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